REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([SH:9])[NH:8][C:4]=2[CH:3]=1.C([O:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]Br)(=O)C.[OH-].[Na+].O>C(O)C>[OH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][S:9][C:7]1[NH:8][C:4]2[CH:3]=[C:2]([CH3:1])[CH:11]=[CH:10][C:5]=2[N:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(N=C(N2)S)C=C1
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heating for 7 hours
|
Duration
|
7 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture was added
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (methylene chloride:methanol=95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCSC=1NC2=C(N1)C=CC(=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |